molecular formula C9H14ClN3O2 B13496301 Methyl 2-amino-4-(4-chloro-3-methyl-1h-pyrazol-1-yl)butanoate

Methyl 2-amino-4-(4-chloro-3-methyl-1h-pyrazol-1-yl)butanoate

Cat. No.: B13496301
M. Wt: 231.68 g/mol
InChI Key: YBUDTZPPVVJGEV-UHFFFAOYSA-N
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Description

Methyl 2-amino-4-(4-chloro-3-methyl-1H-pyrazol-1-yl)butanoate is an organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of a pyrazole ring substituted with a chlorine and a methyl group, as well as an amino group and a methyl ester functionality. Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-4-(4-chloro-3-methyl-1H-pyrazol-1-yl)butanoate typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-4-(4-chloro-3-methyl-1H-pyrazol-1-yl)butanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while substitution reactions can produce a variety of substituted pyrazole derivatives .

Mechanism of Action

The mechanism of action of Methyl 2-amino-4-(4-chloro-3-methyl-1H-pyrazol-1-yl)butanoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in inflammation or microbial growth, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern on the pyrazole ring and the presence of both amino and ester functionalities.

Properties

Molecular Formula

C9H14ClN3O2

Molecular Weight

231.68 g/mol

IUPAC Name

methyl 2-amino-4-(4-chloro-3-methylpyrazol-1-yl)butanoate

InChI

InChI=1S/C9H14ClN3O2/c1-6-7(10)5-13(12-6)4-3-8(11)9(14)15-2/h5,8H,3-4,11H2,1-2H3

InChI Key

YBUDTZPPVVJGEV-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1Cl)CCC(C(=O)OC)N

Origin of Product

United States

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